3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene
Brand Name: Vulcanchem
CAS No.: 951894-57-8
VCID: VC8333660
InChI: InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3
SMILES: CC1=CC(=C(C=C1)CC(=C)C)F
Molecular Formula: C11H13F
Molecular Weight: 164.22 g/mol

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene

CAS No.: 951894-57-8

Cat. No.: VC8333660

Molecular Formula: C11H13F

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene - 951894-57-8

Specification

CAS No. 951894-57-8
Molecular Formula C11H13F
Molecular Weight 164.22 g/mol
IUPAC Name 2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene
Standard InChI InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3
Standard InChI Key MNIJVKSRSQIOGN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CC(=C)C)F
Canonical SMILES CC1=CC(=C(C=C1)CC(=C)C)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene, reflects its substitution pattern: a fluorine atom at the ortho position and a methyl group at the para position on the benzene ring, coupled with a 2-methylprop-2-enyl chain. The SMILES notation (CC1=CC(=C(C=C1)CC(=C)C)F) and InChIKey (MNIJVKSRSQIOGN-UHFFFAOYSA-N) provide precise descriptors for its stereochemistry.

Table 1: Key Identifiers of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene

PropertyValueSource
CAS No.951894-57-8
Molecular FormulaC₁₁H₁₃F
Molecular Weight164.22 g/mol
Density0.962 g/cm³ (analog estimate)
Boiling Point207.7°C (analog estimate)
Flash Point72°C

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data on the compound’s melting point are unavailable, its structural analog 3-(4-Fluoro-3-methylphenyl)-2-methylprop-1-ene exhibits a boiling point of 207.7°C at 760 mmHg and a flash point of 72°C . These values suggest moderate thermal stability, typical of halogenated aromatics. The density of 0.962 g/cm³ aligns with expectations for low-polarity hydrocarbons.

Spectroscopic Characteristics

The compound’s InChI (1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3) reveals a planar benzene ring with meta-para substituents, which likely results in distinct NMR and IR spectra. For instance, the fluorine atom’s electronegativity would induce deshielding in adjacent protons, while the methyl groups contribute to characteristic C-H stretching vibrations.

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, reacting 2-fluoro-4-methylbenzyl chloride with 2-methylpropene in the presence of a Lewis acid like AlCl₃ could yield the target compound:

C₆H₃FCH₂Cl + CH₂=C(CH₃)₂ → C₁₁H₁₃F + HCl\text{C₆H₃FCH₂Cl + CH₂=C(CH₃)₂ → C₁₁H₁₃F + HCl}

This method parallels routes used for synthesizing analogs such as 3-(4-Fluorophenyl)-2-methyl-1-propene (PubChem CID: 10954713) .

Industrial Production Challenges

Scalability remains a hurdle due to the need for precise temperature control and catalyst recovery. Continuous flow reactors may improve yield by enhancing mixing and heat transfer. Purification via fractional distillation is critical given the compound’s volatility and similarity to by-products.

CompoundMolecular FormulaBoiling Point (°C)Key ApplicationSource
3-(4-Fluorophenyl)-2-methyl-1-propeneC₁₀H₁₁F207.7Organic synthesis
2-Chloro-3-(4-methylphenyl)-1-propeneC₁₀H₁₁ClN/AAntiproliferative agents

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